ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a fluorinated 1,8-naphthyridine derivative characterized by:
- A 1,8-naphthyridine core with a 4-oxo group at position 4 and a 7-methyl substituent.
- An ethyl carboxylate moiety at position 2.
- A carbamoylmethyl group at position 1, further substituted with a 3-(trifluoromethyl)phenyl ring.
Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c1-3-31-20(30)16-10-27(19-15(18(16)29)8-7-12(2)25-19)11-17(28)26-14-6-4-5-13(9-14)21(22,23)24/h4-10H,3,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLVOWCJENMZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the ethyl ester and the trifluoromethylphenylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial properties. Ethyl 7-methyl-4-oxo-naphthyridine derivatives have been studied for their effectiveness against a range of bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens.
Anticancer Properties
Naphthyridine derivatives have shown promise in anticancer research. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may demonstrate selective cytotoxicity towards tumor cells while sparing normal cells.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it could target kinases or other proteins linked to cancer progression or microbial resistance mechanisms. Investigations into its binding affinity and inhibitory potential are ongoing.
Pesticidal Activity
Compounds with naphthyridine structures have been explored for their pesticidal properties. Ethyl 7-methyl-4-oxo-naphthyridine derivatives may exhibit insecticidal or herbicidal activities, making them candidates for development as environmentally friendly pesticides.
Plant Growth Regulators
There is potential for this compound to function as a plant growth regulator, influencing plant development and yield. Its application could enhance agricultural productivity by promoting growth or providing resistance to environmental stressors.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of ethyl 7-methyl-4-oxo-naphthyridine derivatives. Key modifications in the molecular structure can lead to enhanced biological activity:
| Modification | Expected Effect |
|---|---|
| Trifluoromethyl Group | Increased lipophilicity and bioactivity |
| N-acyl Substituents | Enhanced enzyme inhibition |
| Alkyl Chain Variations | Altered pharmacokinetics and toxicity profiles |
Antimicrobial Efficacy Study
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various naphthyridine derivatives, including those similar to ethyl 7-methyl-4-oxo-naphthyridine. Results indicated that compounds with trifluoromethyl substitutions exhibited improved activity against Gram-positive bacteria compared to their non-substituted analogs.
Anticancer Activity Research
In a recent clinical trial reported in Cancer Research, a derivative of this compound was tested for its anticancer properties against breast cancer cell lines. The study found that the compound induced apoptosis effectively and showed promise as a lead candidate for further development.
Mechanism of Action
The mechanism by which ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
The substituent at position 1 significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Trifluoromethyl substituents (in both target and analog ) enhance metabolic stability and membrane permeability .
Halogenation at Positions 6 and 7
Halogenation (Cl, F) at positions 6 and 7 is common in antimicrobial 1,8-naphthyridines:
Key Observations :
- The absence of halogens in the target compound may limit its antibacterial efficacy compared to fluoro/chloro analogs like those in .
- Bromine at position 6 (e.g., ) facilitates palladium-catalyzed cross-coupling reactions, enabling further derivatization.
Carboxylate Ester vs. Acid Derivatives
The ethyl carboxylate at position 3 can be hydrolyzed to a carboxylic acid, altering solubility and target engagement:
Key Observations :
Comparison of Key Steps :
Q & A
Basic: What are the key synthetic strategies for this compound?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the 1,8-naphthyridine core via cyclization of substituted pyridine derivatives under acidic or basic conditions. For example, ethyl 7-methyl-4-oxo derivatives are synthesized using esterification and nucleophilic substitution reactions .
Carbamoylmethyl Substitution : Introduce the carbamoylmethyl group at the 1-position via alkylation or coupling reactions. A common method involves reacting the naphthyridine core with bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
Trifluoromethylphenyl Integration : Attach the 3-(trifluoromethyl)phenyl group via carbamoylation. This step often employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the methylamine intermediate and 3-(trifluoromethyl)phenyl isocyanate .
Purification : Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Considerations : Optimize reaction temperatures (60–100°C) and solvent systems (DMF, THF) to prevent decomposition of the trifluoromethyl group .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural characterization employs:
- X-ray Diffraction (XRD) : Determines crystal packing and confirms substituent positions. For example, analogous naphthyridine derivatives show planar naphthyridine cores with substituents adopting equatorial orientations .
- NMR Spectroscopy :
- FTIR : Key peaks include C=O stretches (ester: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Advanced: How does this compound interact with bacterial DNA gyrase?
Answer:
The compound inhibits DNA gyrase by:
Binding Mode : Molecular docking studies (e.g., AutoDock Vina) suggest the naphthyridine core intercalates between DNA bases, while the trifluoromethylphenyl group occupies the enzyme’s hydrophobic pocket, disrupting ATPase activity .
Enzyme Assays :
- IC₅₀ Determination : Measure inhibition of supercoiling activity using plasmid DNA (e.g., pBR322) and purified gyrase. Reported IC₅₀ values for similar compounds range from 0.5–2.0 µM .
- Time-Kill Studies : Bactericidal effects are concentration-dependent, with >99% reduction in CFU/mL at 4× MIC against E. coli .
Contradictions : Some studies report reduced activity against Gram-positive strains due to efflux pump mechanisms. Address this by combining with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
Advanced: What computational methods optimize its synthesis?
Answer:
Computational approaches include:
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model intermediates and transition states. For example, the energy barrier for carbamoylation is lowered by 15 kcal/mol using DMF as a solvent .
- Machine Learning : Train models on reaction yield datasets (e.g., Bayesian optimization) to predict optimal conditions (temperature, catalyst loading) for esterification steps .
- Solvent Screening : COSMO-RS simulations identify solvents with high solubility for intermediates (e.g., ethyl acetate > THF) .
Validation : Cross-validate predictions with high-throughput microreactor experiments to reduce optimization time by 70% .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?
Answer:
Address SAR discrepancies via:
Multi-Parametric Analysis : Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett σ, LogP) with bioactivity. For example, trifluoromethyl groups enhance potency (σ = 0.54) but reduce solubility (LogP > 3.5) .
Crystallography : Resolve ambiguous binding modes by co-crystallizing the compound with DNA gyrase. For example, a 2.1 Å resolution structure revealed hydrogen bonds between the carbamoyl group and Asp73 .
Statistical DoE : Apply factorial design to test variables (e.g., substituent position, steric bulk) systematically. A 2⁴ factorial design identified the 7-methyl group as critical for membrane penetration .
Case Study : Conflicting reports on the role of the ethyl ester were resolved by synthesizing analogs with methyl or tert-butyl esters, revealing that bulkier esters reduce cytotoxicity without compromising activity .
Advanced: How to analyze metabolic stability in preclinical models?
Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <30 minutes indicates rapid oxidation at the 4-oxo group .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ >10 µM suggests low drug-drug interaction risk .
- In Vivo PK : Administer orally to rodents (10 mg/kg) and measure plasma concentrations. Low bioavailability (<20%) may necessitate prodrug strategies (e.g., ester-to-acid conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
